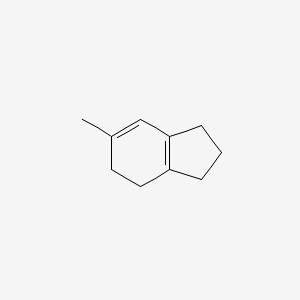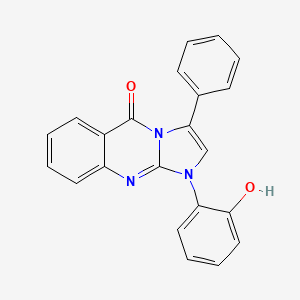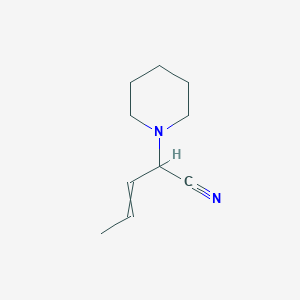
2-(Piperidin-1-yl)pent-3-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-1-yl)pent-3-enenitrile is an organic compound that features a piperidine ring attached to a pent-3-enenitrile moiety. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)pent-3-enenitrile typically involves the reaction of piperidine with a suitable pent-3-enenitrile precursor. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbon of the pent-3-enenitrile . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to maximize the purity and yield of the product .
化学反応の分析
Types of Reactions
2-(Piperidin-1-yl)pent-3-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The piperidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
2-(Piperidin-1-yl)pent-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-(Piperidin-1-yl)pent-3-enenitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperidine: A simpler structure with a similar piperidine ring.
Pyridine: A six-membered ring with one nitrogen atom, but with different chemical properties.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness
2-(Piperidin-1-yl)pent-3-enenitrile is unique due to the presence of both a piperidine ring and a pent-3-enenitrile moiety, which imparts distinct chemical and biological properties.
特性
| 101132-11-0 | |
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC名 |
2-piperidin-1-ylpent-3-enenitrile |
InChI |
InChI=1S/C10H16N2/c1-2-6-10(9-11)12-7-4-3-5-8-12/h2,6,10H,3-5,7-8H2,1H3 |
InChIキー |
VLGZSMLBYJMVIP-UHFFFAOYSA-N |
正規SMILES |
CC=CC(C#N)N1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
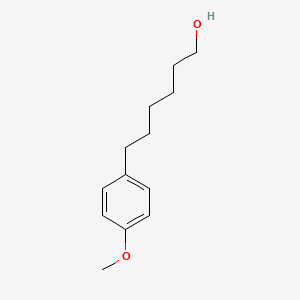

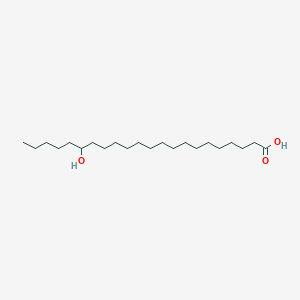

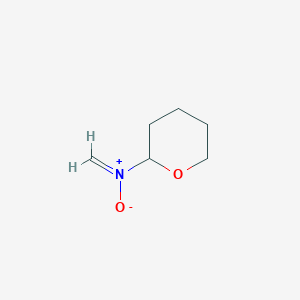
![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/no-structure.png)
